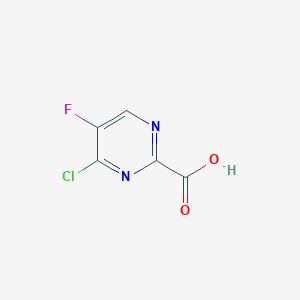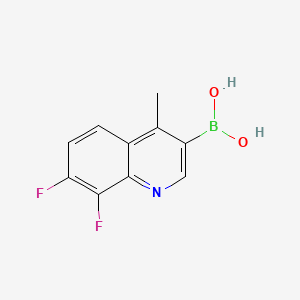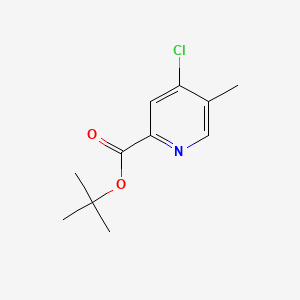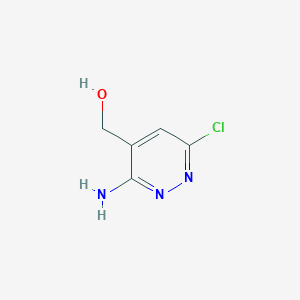
4-Chloro-5-fluoropyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoropyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClFN2O2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of both chlorine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoropyrimidine-2-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloropyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in pharmaceutical synthesis and other chemical applications .
Scientific Research Applications
4-Chloro-5-fluoropyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent biochemical reactions .
Comparison with Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar in structure but lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
5-Fluorouracil: A well-known anticancer agent, structurally related but with different functional groups and applications.
2,4-Dichloro-5-fluoropyrimidine:
Uniqueness: 4-Chloro-5-fluoropyrimidine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms along with a carboxylic acid group, providing a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C5H2ClFN2O2 |
|---|---|
Molecular Weight |
176.53 g/mol |
IUPAC Name |
4-chloro-5-fluoropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-2(7)1-8-4(9-3)5(10)11/h1H,(H,10,11) |
InChI Key |
HFCZPFSWUOQGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C(=O)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)
![N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)



![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)

![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13465443.png)
![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
amine](/img/structure/B13465467.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
